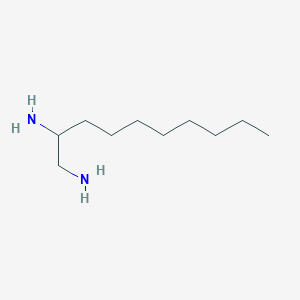
1,2-Decanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Decanediamine is an organic compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a decane backbone. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
1,2-Decanediamine can be synthesized through several methods. One common approach involves the reaction of decane with ammonia in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the formation of the diamine. Another method involves the reduction of decanedinitrile using hydrogen gas and a suitable catalyst, such as palladium on carbon .
Industrial production of this compound often involves the use of sebacic acid as a starting material. Sebacic acid is first converted to diammonium sebacate by reacting with ammonia. This intermediate is then dehydrated to form dinitrile octamethylene dicyanide, which is subsequently reduced to this compound .
Chemical Reactions Analysis
1,2-Decanediamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds or nitriles.
Reduction: Reduction reactions can convert nitriles back to amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imides, or other derivatives.
Polymerization: This compound can be used as a monomer in the synthesis of polyamides and other polymers.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Decanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers, including polyamides and polyurethanes.
Biology: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules.
Industry: this compound is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,2-decanediamine involves its ability to form hydrogen bonds and interact with various molecular targets. The amine groups can form stable complexes with metal ions, proteins, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various effects .
In polymerization reactions, this compound acts as a monomer, forming long chains through the formation of amide bonds. This process involves the reaction of the amine groups with carboxylic acids or other reactive groups, resulting in the formation of polyamides or other polymers .
Comparison with Similar Compounds
1,2-Decanediamine can be compared with other similar compounds, such as:
1,10-Decanediamine: This compound has a similar structure but with the amine groups located at the ends of the decane chain.
1,8-Octanediamine: This compound has a shorter carbon chain and is used in the synthesis of polyamides and other polymers.
1,6-Hexanediamine: With an even shorter carbon chain, this compound is commonly used in the production of nylon and other polyamides.
This compound is unique due to its specific structure, which allows for versatile reactivity and applications in various fields. Its ability to form hydrogen bonds and interact with different molecular targets makes it valuable in both scientific research and industrial applications.
Properties
CAS No. |
13880-30-3 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
decane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-2-3-4-5-6-7-8-10(12)9-11/h10H,2-9,11-12H2,1H3 |
InChI Key |
ZTEKCBPGTUUQOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)
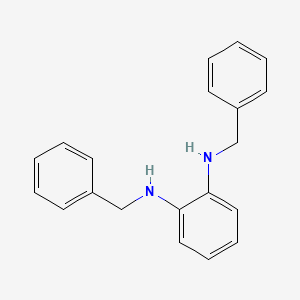
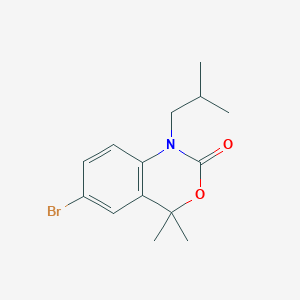
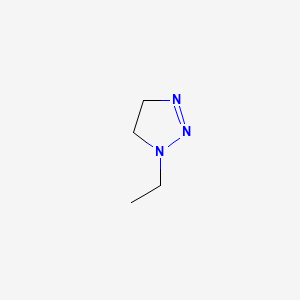
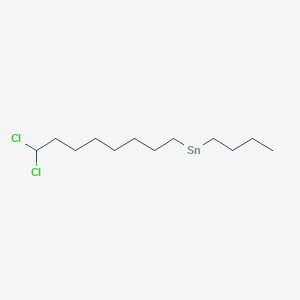
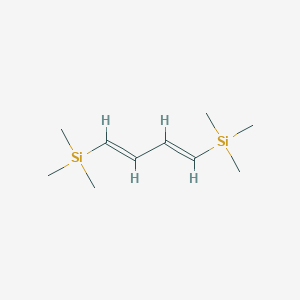
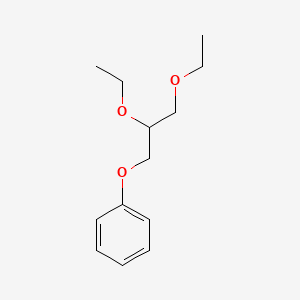
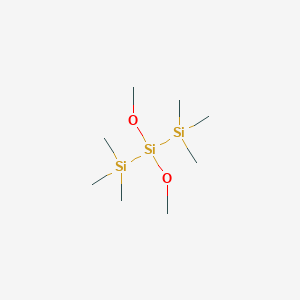


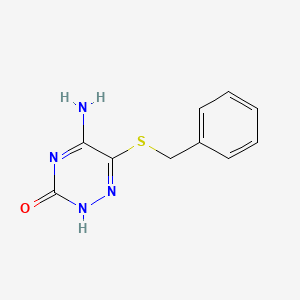
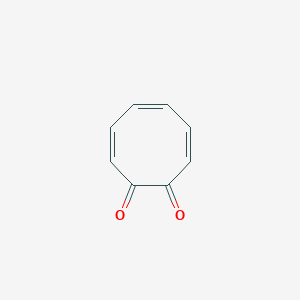
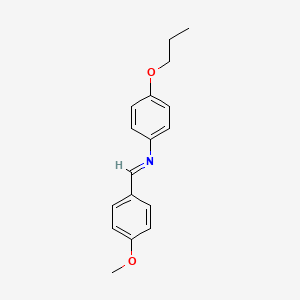
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
